

Ac-VEID-CHO: A Technical Guide to its Selectivity for Caspase-6

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Compound of Interest

Compound Name: Ac-VEID-CHO

Cat. No.: B10770355

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the caspase-6 inhibitor, **Ac-VEID-CHO**. It details its selectivity profile, the underlying mechanism of action, and the experimental protocols required to assess its inhibitory properties. This document is intended to serve as a comprehensive resource for researchers in the fields of neurodegenerative disease, apoptosis, and drug discovery.

Introduction

Caspase-6 is a member of the caspase family of cysteine proteases that play a central role in the execution of apoptosis and are increasingly implicated in the pathology of neurodegenerative diseases such as Huntington's and Alzheimer's disease.^[1] The tetrapeptide aldehyde inhibitor, Ac-Val-Glu-Ile-Asp-CHO (**Ac-VEID-CHO**), is a potent tool for studying the function of caspase-6. Its peptide sequence is based on the preferred cleavage site of caspase-6, conferring a degree of selectivity for this particular caspase. Understanding the precise selectivity profile of **Ac-VEID-CHO** is critical for the accurate interpretation of experimental results and for its potential development as a therapeutic agent.

Data Presentation: Inhibitor Selectivity Profile

The inhibitory activity of **Ac-VEID-CHO** against various caspases is typically quantified by its half-maximal inhibitory concentration (IC₅₀). The following table summarizes the available IC₅₀ data for **Ac-VEID-CHO** against a panel of human caspases.

Caspase Target	IC50 (nM)	Reference
Caspase-6	16.2	[2] [3]
Caspase-3	13.6	[2] [3]
Caspase-7	162.1	[2] [3]

Note: A comprehensive selectivity panel for **Ac-VEID-CHO** against all caspases is not readily available in the public domain. The provided data highlights its potent inhibition of caspase-6 and caspase-3, with approximately 10-fold greater selectivity for caspase-6 over caspase-7.

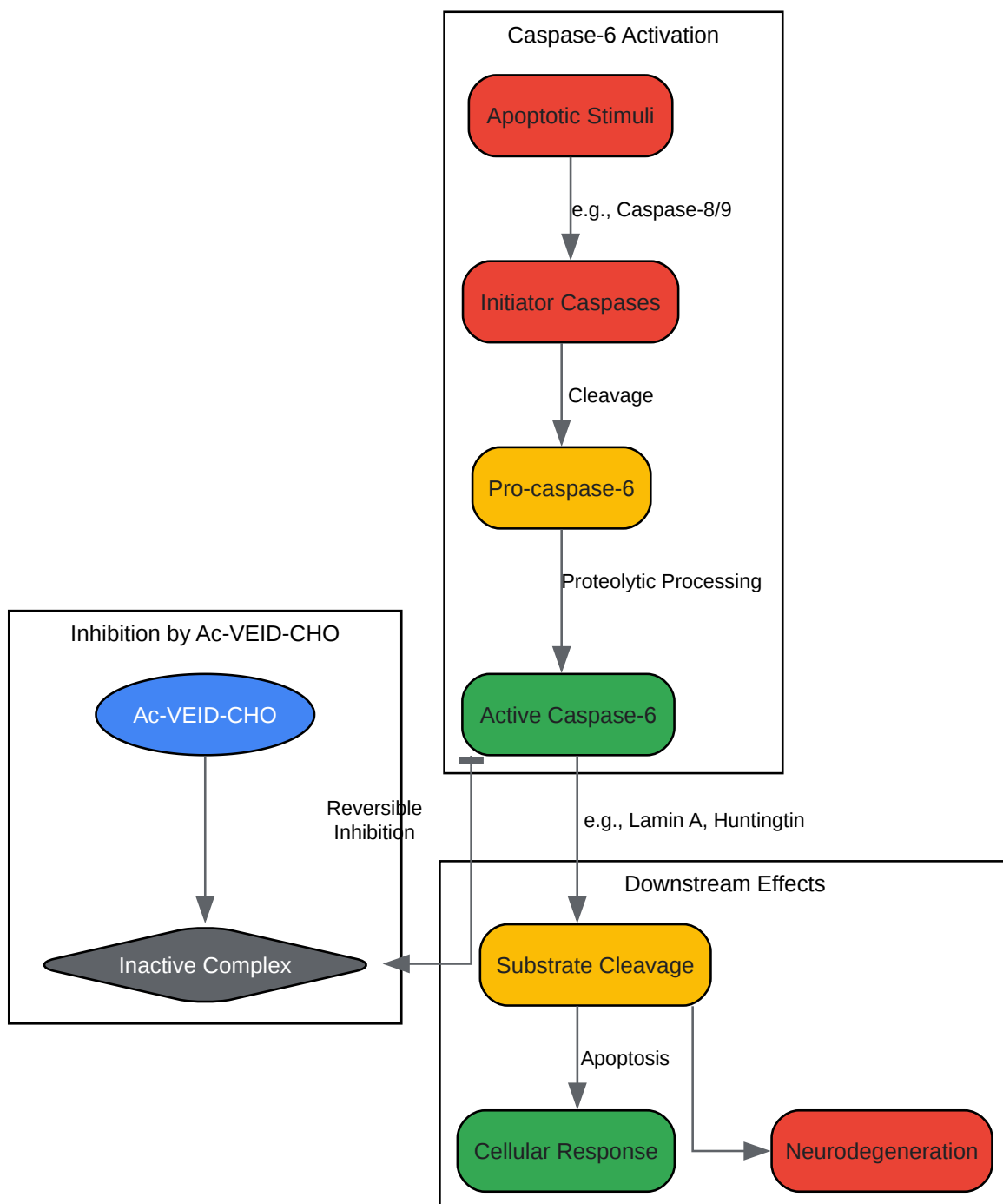
Mechanism of Action

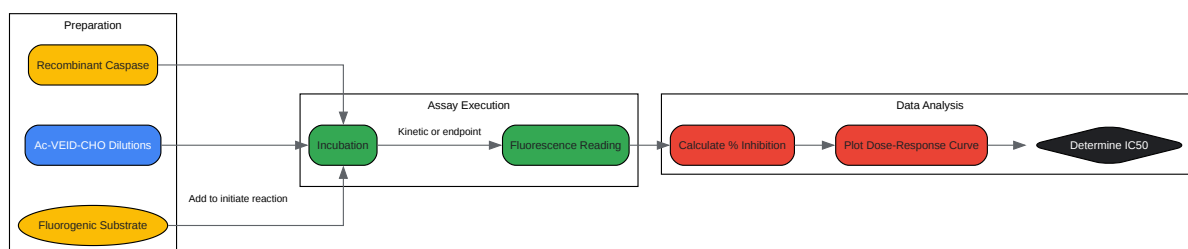
Ac-VEID-CHO is a peptide-derived reversible aldehyde inhibitor. The aldehyde group forms a covalent hemiacetal adduct with the active site cysteine residue of the caspase, thereby blocking its catalytic activity. The peptide sequence (VEID) mimics the natural substrate recognition motif of caspase-6, guiding the inhibitor to the active site of the enzyme.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Caspase-6 Activation and Inhibition Pathway





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References

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